molecular formula C24H19OP B8024067 (2-Phenoxyphenyl)diphenylphosphine

(2-Phenoxyphenyl)diphenylphosphine

Cat. No.: B8024067
M. Wt: 354.4 g/mol
InChI Key: ZZJIHQMNITVGGE-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)diphenylphosphine is an organophosphorus compound characterized by the presence of a phosphine group bonded to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a phenoxyphenyl halide under controlled conditions. One common method is the reaction of diphenylphosphine with 2-bromophenoxybenzene in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with additional considerations for scalability, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyphenyl)diphenylphosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Phenoxyphenyl)diphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenoxyphenyl)diphenylphosphine in catalytic processes involves the coordination of the phosphine group to a metal center, facilitating various chemical transformations. The phenoxy group can influence the electronic properties of the phosphine, thereby affecting its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenoxyphenyl)diphenylphosphine is unique due to the presence of both phenoxy and diphenylphosphine groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in material science .

Properties

IUPAC Name

(2-phenoxyphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19OP/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIHQMNITVGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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